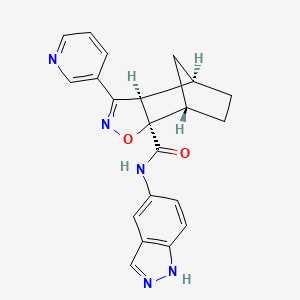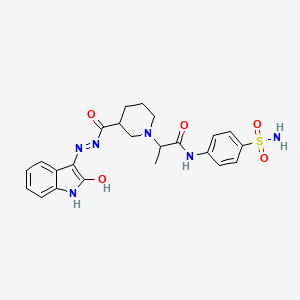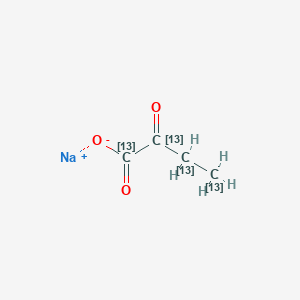
Sodium 2-oxobutanoate-13C4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-oxobutanoate-13C4 is a labeled compound where four carbon atoms are replaced with the isotope carbon-13. This compound is a derivative of sodium 2-oxobutanoate, also known as sodium alpha-ketobutyrate. It is primarily used in scientific research, particularly in studies involving metabolic pathways and isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-oxobutanoate-13C4 typically involves the incorporation of carbon-13 into the precursor molecules. One common method is the reaction of labeled alpha-ketobutyric acid with sodium hydroxide to form the sodium salt. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity carbon-13 labeled precursors and advanced purification techniques to achieve the desired isotopic enrichment. The final product is often subjected to rigorous quality control to ensure its suitability for research applications.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-oxobutanoate-13C4 can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-oxobutanoate-13C4 is widely used in various fields of scientific research:
Chemistry: It is used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: It helps in studying metabolic flux and enzyme kinetics by providing insights into the metabolic fate of labeled compounds.
Medicine: It is used in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: It is employed in the development of new drugs and in the study of metabolic disorders.
Mechanism of Action
The mechanism of action of sodium 2-oxobutanoate-13C4 involves its participation in metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon atoms allow researchers to trace the metabolic fate of the compound and understand the biochemical transformations it undergoes. This helps in elucidating the molecular targets and pathways involved in its metabolism.
Comparison with Similar Compounds
Sodium 2-oxobutanoate: The non-labeled version of the compound.
Sodium 2-oxoglutarate: Another keto acid with similar metabolic functions.
Sodium pyruvate: A simpler keto acid used in similar metabolic studies.
Uniqueness: Sodium 2-oxobutanoate-13C4 is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool in research applications where understanding the detailed metabolic pathways and transformations is crucial.
Properties
Molecular Formula |
C4H5NaO3 |
|---|---|
Molecular Weight |
128.041 g/mol |
IUPAC Name |
sodium;2-oxo(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1/i1+1,2+1,3+1,4+1; |
InChI Key |
SUAMAHKUSIHRMR-UJNKEPEOSA-M |
Isomeric SMILES |
[13CH3][13CH2][13C](=O)[13C](=O)[O-].[Na+] |
Canonical SMILES |
CCC(=O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


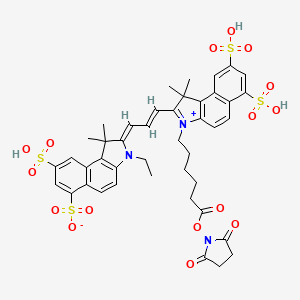
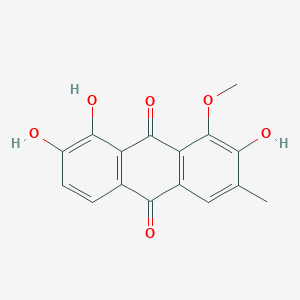
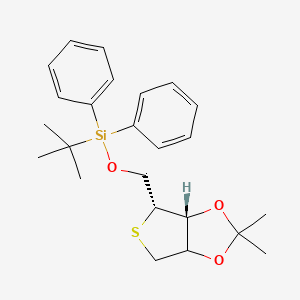

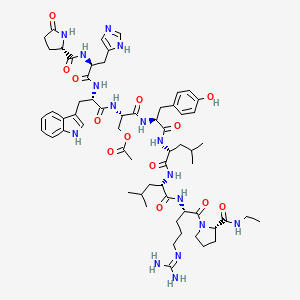
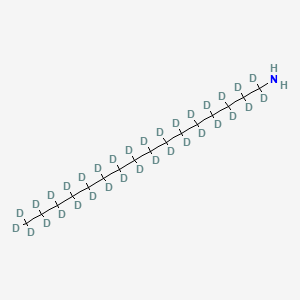
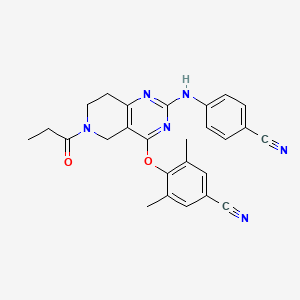
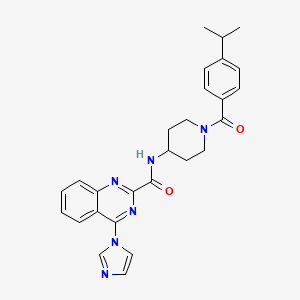

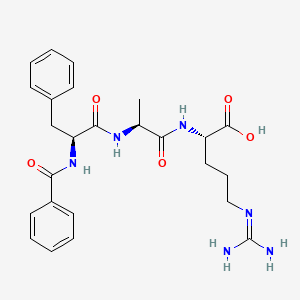
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12393441.png)
